molecular formula C11H14BrNO3 B13035511 tert-Butyl 6-bromo-4-methoxynicotinate

tert-Butyl 6-bromo-4-methoxynicotinate

Cat. No.: B13035511
M. Wt: 288.14 g/mol
InChI Key: XGFXEAIZJRFOIE-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-4-methoxynicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxy group attached to a nicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-4-methoxynicotinate typically involves the bromination of a nicotinate derivative followed by the introduction of the tert-butyl and methoxy groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromo-4-methoxynicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nicotinate core can be reduced to form dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction Reactions: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution Reactions: Formation of substituted nicotinates with various functional groups replacing the bromine atom.

    Oxidation Reactions: Formation of nicotinic aldehydes or acids.

    Reduction Reactions: Formation of dihydro or tetrahydro nicotinates.

Scientific Research Applications

Chemistry: tert-Butyl 6-bromo-4-methoxynicotinate is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the effects of nicotinate derivatives on various biological pathways. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. It may also find applications in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-4-methoxynicotinate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The nicotinate core can interact with enzymes, receptors, or other biomolecules, modulating their function and leading to specific biological effects.

Comparison with Similar Compounds

  • tert-Butyl 6-bromo-4-methylnicotinate
  • tert-Butyl 6-bromo-2-naphthoate
  • methyl 4-bromo-6-(tert-butyl)picolinate

Comparison: tert-Butyl 6-bromo-4-methoxynicotinate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the specific substitution pattern on the nicotinate core can lead to different interactions with molecular targets, resulting in distinct pharmacological profiles.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl 6-bromo-4-methoxypyridine-3-carboxylate

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-6-13-9(12)5-8(7)15-4/h5-6H,1-4H3

InChI Key

XGFXEAIZJRFOIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1OC)Br

Origin of Product

United States

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